5-Methoxy-1H-pyrazolo[3,4-B]pyridine
Overview
Description
5-Methoxy-1H-pyrazolo[3,4-B]pyridine is a chemical compound with the molecular formula C7H7N3O . It’s a member of the pyrazolopyridine family, which are bicyclic heterocyclic compounds .
Synthesis Analysis
Pyrazolo[3,4-b]pyridine derivatives have been synthesized using various methods. One approach involves scaffold hopping and computer-aided drug design . Another method involves the use of a preformed pyrazole or pyridine . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular weight of 5-Methoxy-1H-pyrazolo[3,4-B]pyridine is 149.15 g/mol . Its structure includes a methoxy group (OCH3) attached to the 5th position of the pyrazolo[3,4-b]pyridine core .Chemical Reactions Analysis
While specific chemical reactions involving 5-Methoxy-1H-pyrazolo[3,4-B]pyridine are not detailed in the search results, pyrazolo[3,4-b]pyridine derivatives are known to be used in the synthesis of kinase inhibitors .Physical And Chemical Properties Analysis
5-Methoxy-1H-pyrazolo[3,4-B]pyridine has a molecular weight of 149.15 g/mol, an XLogP3-AA of 0.9, one hydrogen bond donor count, three hydrogen bond acceptor counts, and one rotatable bond count .Scientific Research Applications
Cyclization Reactions in Organic Synthesis
The compound 5-Methoxy-1H-pyrazolo[3,4-B]pyridine can be utilized in cyclization reactions to construct complex molecular structures. For instance, it can participate in I2-promoted formal [3 + 1 + 1 + 1] cyclization to create a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton from aryl methyl ketones, malononitrile, and 5-aminopyrazoles .
Antimicrobial and Antiviral Activities
Pyridine compounds, including derivatives of 5-Methoxy-1H-pyrazolo[3,4-B]pyridine, have shown potential in antimicrobial and antiviral applications. They have been tested against a variety of bacterial strains, yeasts, and filamentous fungi, indicating their broad-spectrum capabilities .
Biomedical Applications
The biomedical applications of 1H-Pyrazolo[3,4-b]pyridines are vast. With over 300,000 derivatives described, these compounds are involved in numerous studies and patents, indicating their significance in medical research .
Vectorial Functionalisation in Chemical Synthesis
The vectorial functionalisation process is another application where this compound is valuable. It allows for the synthesis of chloro or bromo derivatives of pyrazolo[3,4-c]pyridine, which can be further used in various chemical reactions .
Future Directions
The development of methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives may provide an important direction for future research . Additionally, the diversity of substituents present at positions N1, C3, C4, C5, and C6 on the pyrazolo[3,4-b]pyridine core allows a wide range of possible combinations of substituents capable of addressing different biological activities .
Mechanism of Action
Target of Action
The primary targets of 5-Methoxy-1H-pyrazolo[3,4-B]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
5-Methoxy-1H-pyrazolo[3,4-B]pyridine interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated .
Biochemical Pathways
The activation of TRKs triggers downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
One of its derivatives, compound c03, has shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . This suggests that 5-Methoxy-1H-pyrazolo[3,4-B]pyridine may have similar properties, but further studies are needed to confirm this.
Result of Action
The result of 5-Methoxy-1H-pyrazolo[3,4-B]pyridine’s action is the inhibition of cell proliferation. For instance, compound C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
properties
IUPAC Name |
5-methoxy-1H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-6-2-5-3-9-10-7(5)8-4-6/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAXALXOADULEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285114 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1H-pyrazolo[3,4-B]pyridine | |
CAS RN |
1256804-26-8 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine, 5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256804-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-b]pyridine, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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